N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide is a compound that features a benzotriazole moiety linked to a hexyl chain, which is further connected to a benzamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide typically involves the reaction of 1H-benzotriazole with hexylamine to form the intermediate N-(1H-1,2,3-benzotriazol-1-yl)hexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions. The key steps include the diazotization of o-phenylenediamine followed by cyclization to form benzotriazole, which is then functionalized to produce the desired derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzotriazole derivatives .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but lacking the hexyl and benzamide groups.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide is unique due to its combined benzotriazole, hexyl, and benzamide functionalities, which confer distinct physicochemical properties and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)hexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-3-5-14-18(20-19(24)15-10-6-4-7-11-15)23-17-13-9-8-12-16(17)21-22-23/h4,6-13,18H,2-3,5,14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLEPXCBZKEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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